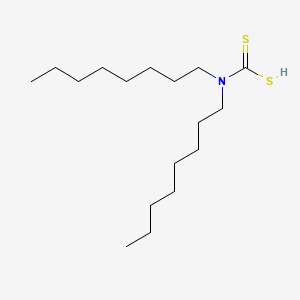
Dioctylcarbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctylcarbamodithioic acid is an organic compound with the molecular formula C17H35NS2. It is a member of the dithiocarbamate family, which are compounds containing the functional group R2N−C(=S)−S−R. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctylcarbamodithioic acid can be synthesized through the reaction of dioctylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{R}_2\text{NH} + \text{CS}_2 + \text{NaOH} \rightarrow \text{R}_2\text{NCS}_2\text{Na} + \text{H}_2\text{O} ] where R represents the octyl group. The resulting sodium salt of this compound can then be acidified to yield the free acid form.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dioctylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiuram disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Complexation: It forms complexes with transition metals, which are useful in various catalytic processes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Nucleophiles: Alkyl halides or other electrophiles can react with this compound in substitution reactions.
Metal Salts: Transition metal salts such as zinc chloride or copper sulfate are used in complexation reactions.
Major Products
Thiuram Disulfides: Formed through oxidation.
Substituted Dithiocarbamates: Formed through nucleophilic substitution.
Metal Complexes: Formed through complexation with metal salts.
Scientific Research Applications
Dioctylcarbamodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an antiviral and anticancer agent.
Industry: It is used in the vulcanization of rubber and as a flotation agent in mineral processing.
Mechanism of Action
The mechanism by which dioctylcarbamodithioic acid exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry and in its biological activities. The dithiocarbamate group can chelate metal ions, disrupting metal-dependent processes in biological systems, which may contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Diethyldithiocarbamate: Similar in structure but with ethyl groups instead of octyl groups.
Dimethyldithiocarbamate: Contains methyl groups instead of octyl groups.
Zinc Diethyldithiocarbamate: A metal complex of diethyldithiocarbamate used in rubber vulcanization.
Uniqueness
Dioctylcarbamodithioic acid is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring specific solubility and stability characteristics.
Properties
CAS No. |
62796-30-9 |
|---|---|
Molecular Formula |
C17H35NS2 |
Molecular Weight |
317.6 g/mol |
IUPAC Name |
dioctylcarbamodithioic acid |
InChI |
InChI=1S/C17H35NS2/c1-3-5-7-9-11-13-15-18(17(19)20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,19,20) |
InChI Key |
MGJYZNJAQSLHOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


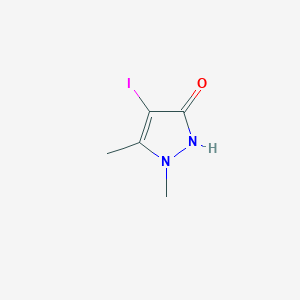
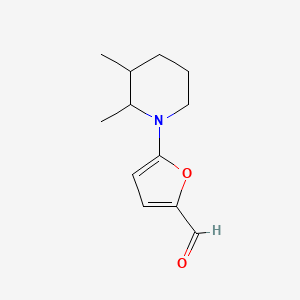
![N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13146796.png)
![[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]acetic acid](/img/structure/B13146812.png)
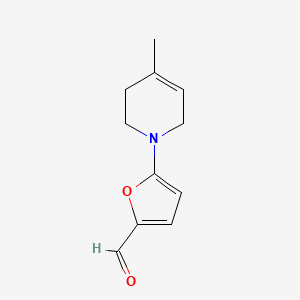
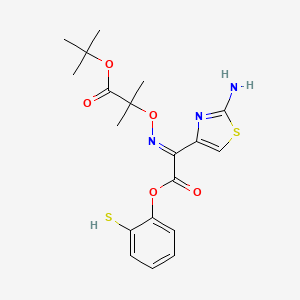

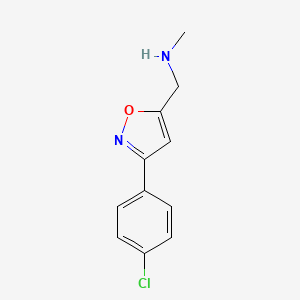

![7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)
![3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one](/img/structure/B13146854.png)
![7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)
![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)
![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
